Ticlopidin

Übersicht

Beschreibung

Ticlopidin ist ein Medikament, das hauptsächlich zur Reduzierung des Risikos thromboembolischer Schlaganfälle eingesetzt wird. Es gehört zur Klasse der Thienopyridin-Antithrombozytenmittel und wirkt als Adenosindiphosphat (ADP)-Rezeptorinhibitor . Zunächst erwies es sich als wirksam bei der Vorbeugung von Schlaganfällen und Koronarstent-Verschlüssen. Aufgrund seiner seltenen, aber schwerwiegenden Nebenwirkungen, wie Neutropenie und thrombotische Mikroangiopathie, wurde seine Anwendung auf Patienten beschränkt, die Aspirin nicht vertragen oder eine duale Antithrombozytentherapie benötigen .

Wissenschaftliche Forschungsanwendungen

Ticlopidine has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other thienopyridine derivatives.

Biology: Studied for its effects on platelet aggregation and blood clotting mechanisms.

Medicine: Used in the prevention of thrombotic strokes and coronary stent occlusions.

Industry: Employed in the development of new antiplatelet drugs and therapies.

Recent research has also explored the potential of ticlopidine in counteracting endoplasmic reticulum (ER) stress induced by viral infections, such as COVID-19, and cancer .

Wirkmechanismus

Target of Action

Ticlopidine primarily targets the adenosine diphosphate (ADP) receptor and the glycoprotein GPIIb/IIIa receptor complex on platelets . These receptors play a crucial role in platelet aggregation, a process that leads to the formation of blood clots.

Mode of Action

Ticlopidine is a prodrug, which means it is metabolized in the body to an active form . This active metabolite blocks the ADP receptor, which is involved in the activation of the GPIIb/IIIa receptor complex . By blocking these receptors, Ticlopidine inhibits platelet aggregation .

Biochemical Pathways

The active metabolite of Ticlopidine prevents the binding of ADP to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This inhibition likely involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .

Pharmacokinetics

Ticlopidine has a bioavailability of over 80% . It is metabolized in the liver and has an elimination half-life of 12 hours after a single dose and 4-5 days after repeated dosing . Ticlopidine is excreted through the kidneys and feces .

Result of Action

The molecular effect of Ticlopidine’s action is the irreversible blocking of the P2Y12 component of the ADP receptor on the surface of platelets . This prevents fibrinogen from binding to the platelet surface, thereby inhibiting platelets from sticking to each other . On a cellular level, this results in a reduction of platelet aggregation, which can prevent the formation of blood clots .

Action Environment

The efficacy and stability of Ticlopidine can be influenced by various environmental factors. For instance, taking Ticlopidine at the same time as antacids can decrease the absorption of Ticlopidine . Additionally, Ticlopidine can interact with several classes of medications, potentially affecting its action . Therefore, it’s important to consider these factors when prescribing and administering Ticlopidine.

Biochemische Analyse

Biochemical Properties

Ticlopidine is a prodrug that is metabolized into its active form within the body. This active metabolite inhibits platelet aggregation by blocking the ADP receptor on the platelet surface, which is crucial for the activation of the glycoprotein GPIIb/IIIa complex . By preventing ADP from binding to its receptor, ticlopidine effectively reduces platelet aggregation and prolongs bleeding time . The primary enzymes involved in the metabolism of ticlopidine are cytochrome P450 enzymes, particularly CYP2B6 and CYP2C19 .

Cellular Effects

Ticlopidine exerts significant effects on various cell types, particularly platelets. It inhibits platelet aggregation by blocking the ADP receptor, which prevents the activation of the GPIIb/IIIa complex . This inhibition reduces the ability of platelets to adhere to one another, thereby decreasing the risk of thrombus formation . Additionally, ticlopidine has been shown to affect red blood cells by increasing their deformability and reducing their tendency to hemolyze in hypotonic solutions .

Molecular Mechanism

The molecular mechanism of ticlopidine involves its conversion to an active metabolite that irreversibly binds to the P2Y12 component of the ADP receptor on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation . The inhibition of ADP-mediated platelet activation results in a prolonged bleeding time and reduced thrombus formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ticlopidine have been observed to change over time. Ticlopidine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 3 hours . The drug is extensively metabolized, and its active metabolite can be detected in the plasma for up to 96 hours after a single dose . Repeated administration of ticlopidine leads to a 3- to 4-fold accumulation of the drug after two weeks . The stability and degradation of ticlopidine in laboratory settings are influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

In animal models, the effects of ticlopidine vary with different dosages. Studies have shown that ticlopidine is a potent inhibitor of platelet aggregation in both rats and mice . High doses of ticlopidine can lead to adverse effects such as gastrointestinal hemorrhage, convulsions, and hypothermia . The therapeutic window for ticlopidine is narrow, and careful monitoring of dosage is essential to avoid toxicity .

Metabolic Pathways

Ticlopidine is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP2B6 and CYP2C19 . The active metabolite of ticlopidine inhibits the ADP receptor on platelets, preventing platelet aggregation . The metabolic pathways of ticlopidine involve oxidation and reduction reactions, leading to the formation of several metabolites that are excreted via the kidneys and feces .

Transport and Distribution

Ticlopidine is rapidly absorbed after oral administration, with a bioavailability of over 80% . It binds reversibly to plasma proteins, mainly serum albumin and lipoproteins . The distribution of ticlopidine within the body is influenced by its binding to plasma proteins and its metabolism in the liver . The drug is transported to various tissues, where it exerts its antiplatelet effects .

Subcellular Localization

The subcellular localization of ticlopidine is primarily within platelets, where it inhibits the ADP receptor on the platelet surface . The active metabolite of ticlopidine binds to the P2Y12 component of the ADP receptor, preventing the activation of the GPIIb/IIIa complex . This inhibition occurs at the platelet membrane, where the ADP receptor is located .

Vorbereitungsmethoden

Ticlopidin kann über einen fünfschrittigen synthetischen Ansatz ausgehend von Thiophen synthetisiert werden . Dieses Verfahren liefert this compound mit einer Gesamtausbeute von 60 % und umfasst folgende Schritte:

Bildung von 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin: Dies ist ein wichtiger Vorläufer für this compound und andere bioaktive Verbindungen wie Prasugrel und Clopidogrel.

Chlorierung: Der Vorläufer wird chloriert, um die gewünschte Verbindung zu bilden.

Cyclisierung: Das chlorierte Zwischenprodukt wird cyclisiert, um den Thienopyridinring zu bilden.

Reinigung: Das Produkt wird durch einfache Aufarbeitungsverfahren gereinigt.

Endprodukt: Das Endprodukt, this compound, wird mit hoher Ausbeute und Reinheit erhalten.

Analyse Chemischer Reaktionen

Ticlopidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um seine aktiven Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Thienopyridinringstruktur verändern.

Substitution: Substitutionsreaktionen mit Halogenen oder anderen funktionellen Gruppen können die Eigenschaften der Verbindung verändern.

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Katalysatoren: Verschiedene Katalysatoren können verwendet werden, um diese Reaktionen zu erleichtern.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die aktiven Metaboliten von this compound, die für seine Antithrombozytenwirkung verantwortlich sind .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Vorläufer für die Synthese anderer Thienopyridinderivate verwendet.

Medizin: Wird zur Vorbeugung von thromboembolischen Schlaganfällen und Koronarstent-Verschlüssen eingesetzt.

Industrie: Wird bei der Entwicklung neuer Antithrombozytenmedikamente und Therapien eingesetzt.

Aktuelle Forschung hat auch das Potenzial von this compound bei der Gegenwirkung von endoplasmatischem Retikulum (ER)-Stress untersucht, der durch Virusinfektionen wie COVID-19 und Krebs induziert wird .

Wirkmechanismus

This compound ist ein Prodrug, das zu einer aktiven Form metabolisiert wird, die den ADP-Rezeptor blockiert, der an der Aktivierung des GPIIb/IIIa-Rezeptors beteiligt ist, was zur Hemmung der Thrombozytenaggregation führt . Diese Hemmung verlängert die Blutungszeit und verhindert die Bildung von Blutgerinnseln . Die beteiligten molekularen Ziele und Pfade umfassen den P2Y12-Rezeptor auf Thrombozyten, der für die Thrombozytenaggregation entscheidend ist .

Vergleich Mit ähnlichen Verbindungen

Ticlopidin wird häufig mit anderen Antithrombozytenmitteln wie Clopidogrel und Prasugrel verglichen . Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren pharmakokinetischen Eigenschaften und Nebenwirkungsprofilen . Zum Beispiel:

Clopidogrel: Hat einen ähnlichen Mechanismus, wird aber aufgrund seines besseren Sicherheitsprofils bevorzugt.

Prasugrel: Wirksamer als this compound, aber auch mit einem höheren Blutungsrisiko verbunden.

Ticagrelor: Ein nicht-thienopyridinisches Antithrombozytenmittel, das eine reversible Hemmung des P2Y12-Rezeptors bietet.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Verwendung bei Patienten, die Aspirin nicht vertragen oder eine duale Antithrombozytentherapie benötigen .

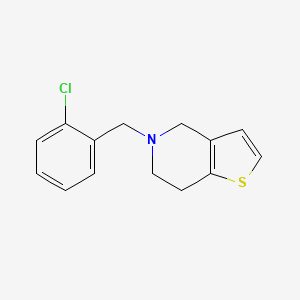

Eigenschaften

IUPAC Name |

5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWBOXQYWZNQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023669 | |

| Record name | Ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ticlopidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 2.19e-02 g/L | |

| Record name | SID50085878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ticlopidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The active metabolite of ticlopidine prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane. No direct interference occurs with the GPIIb/IIIa receptor. As the glycoprotein GPIIb/IIIa complex is the major receptor for fibrinogen, its impaired activation prevents fibrinogen binding to platelets and inhibits platelet aggregation. By blocking the amplification of platelet activation by released ADP, platelet aggregation induced by agonists other than ADP is also inhibited by the active metabolite of ticlopidine. | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

55142-85-3 | |

| Record name | Ticlopidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55142-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ticlopidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ticlopidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICLOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM90ZUW7M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ticlopidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

approx. 1 189°C | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

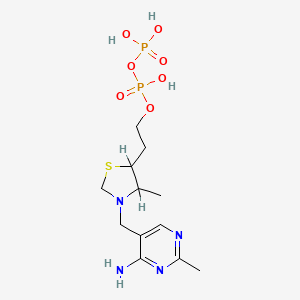

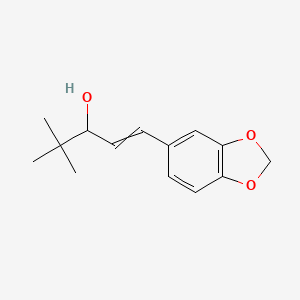

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)